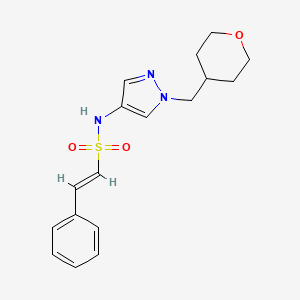

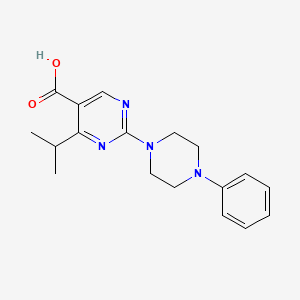

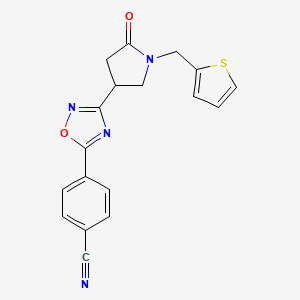

ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate

カタログ番号 B2822517

CAS番号:

481659-88-5

分子量: 262.265

InChIキー: WDFFCCSGOPZWDE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

科学的研究の応用

Organic Synthesis and Heterocyclic Chemistry

- Research has highlighted the role of ethyl indole carboxylate derivatives in the synthesis of complex heterocyclic systems, including pyrrolo[2,3-b]indoles, through novel synthetic pathways and reactions. These compounds are of interest due to their presence in natural products and potential therapeutic agents (Pelkey, 1996), (Pelkey, 1997).

- The development of new methods for the functionalization of indoles through palladium-catalyzed reactions has expanded the toolbox for synthesizing substituted indoles, which are core structures in many pharmaceuticals and agrochemicals (Cacchi & Fabrizi, 2005).

- Studies have also focused on the use of indole derivatives for the construction of indolin-2-one frameworks via cascade radical addition/cyclization reactions, highlighting their utility in generating functionalized scaffolds with potential application in drug discovery and material science (Dai et al., 2014).

Material Science and Corrosion Inhibition

- Indole derivatives have been evaluated as corrosion inhibitors for metals, demonstrating their potential applications in industrial processes and material preservation. These studies provide insights into the molecular mechanisms of corrosion inhibition and the development of more efficient and environmentally friendly corrosion inhibitors (Dohare et al., 2017).

Crystallography and Molecular Structure

- The crystal structure analysis of indole derivatives, including those similar to ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate, helps in understanding their molecular geometry, electronic structure, and potential interactions in biological systems or materials. Such insights are crucial for designing compounds with specific properties and functions (Errossafi et al., 2015).

特性

IUPAC Name |

ethyl 1-ethyl-5-nitroindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-14-11-6-5-10(15(17)18)7-9(11)8-12(14)13(16)19-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFFCCSGOPZWDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate | |

Synthesis routes and methods

Procedure details

5-Nitro-1H-indole-2-carboxylic acid ethyl ester (5 g, 21.3 mol) was dissolved in DMF (50 mL). The reaction mixture was cooled to 0° C. Sodium hydride (1.02, 25.5 mmol, 60% in mineral oil) was added to the above solution in portions over 10 minutes. The mixture was stirred at room temperature for 30 minutes. Ethyl iodide (6.5 g, 42 mmol) was added to the above solution and the reaction mixture was stirred overnight. Ethanol (30 mL) was added to the reaction mixture and the mixture was poured into cold water (800 mL). The crude product was collected by filtration and used directly in next step without further purification (5 g).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

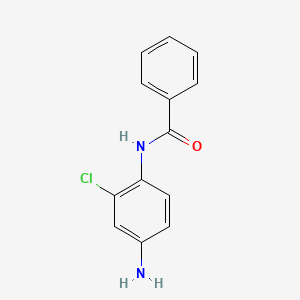

![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)

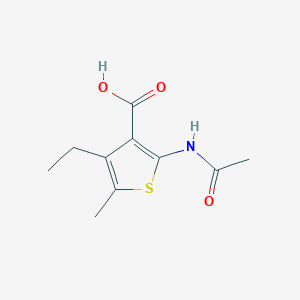

![2-Chloro-6-isopropoxybenzo[d]thiazole](/img/structure/B2822438.png)

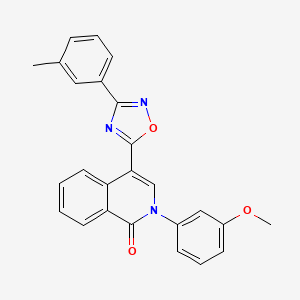

![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)

![2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide](/img/structure/B2822449.png)